hexacosanoyl Coenzyme A (ammonium salt)
Description
Contextualization as a Very Long-Chain Fatty Acyl-Coenzyme A Ester
Hexacosanoyl-CoA is classified as a very long-chain fatty acyl-CoA (VLCFA-CoA). nih.govebi.ac.uk This classification is based on the length of its fatty acid chain, which in this case is hexacosanoic acid, a 26-carbon saturated fatty acid. nih.gov Fatty acyl-CoAs are formed when a fatty acid is activated by linking to coenzyme A through a high-energy thioester bond. wikipedia.org This activation is a prerequisite for fatty acids to participate in most of their metabolic fates. wikipedia.orgnih.gov
The formation of fatty acyl-CoA esters is a critical step in lipid metabolism, allowing for the subsequent synthesis of complex lipids or their breakdown for energy production. nih.gov VLCFA-CoAs, including hexacosanoyl-CoA, are particularly important in the synthesis of specific classes of lipids and are handled by a distinct set of enzymes compared to their shorter-chain counterparts. wikipedia.orgnih.gov
Table 1: Properties of Hexacosanoyl Coenzyme A
| Property | Value |
|---|---|
| Synonyms | Cerotoyl-CoA, C26:0-CoA nih.gov |
| Chemical Formula | C47H86N7O17P3S ebi.ac.uk |
| Molecular Weight | 1146.2 g/mol nih.gov |
| Classification | Very Long-Chain Fatty Acyl-CoA nih.govebi.ac.uk |
| Parent Fatty Acid | Hexacosanoic Acid (Cerotic Acid) nih.govebi.ac.uk |
Significance in Eukaryotic and Prokaryotic Lipid Metabolism Research
The study of hexacosanoyl-CoA is significant for understanding lipid metabolism in both eukaryotes and prokaryotes. Long-chain acyl-CoA esters are not just metabolic intermediates but also act as signaling molecules and regulators of gene expression. portlandpress.comnih.gov
In eukaryotes , which include organisms from yeast to humans, hexacosanoyl-CoA is a metabolite found in various cellular compartments, including the cytoplasm, mitochondria, and peroxisome. nih.gov It is a key substrate in several metabolic pathways:
Sphingolipid Synthesis: Very-long-chain fatty acids are essential components of sphingolipids, which are crucial for cell membrane structure and signaling. nih.govnih.gov The synthesis of ceramides (B1148491), the backbone of sphingolipids, involves the acylation of a sphingoid base with a fatty acyl-CoA, often a VLCFA-CoA like hexacosanoyl-CoA. nih.govnih.gov
Fatty Acid Elongation: Eukaryotic cells can extend the carbon chain of fatty acids in a process called fatty acid elongation. nih.govnumberanalytics.com Hexacosanoyl-CoA itself is a product of the elongation of shorter-chain fatty acids. nih.gov
Beta-oxidation: In peroxisomes, VLCFA-CoAs are shortened through a process called beta-oxidation. researchgate.net This is particularly important for the breakdown of very long-chain fatty acids that cannot be directly metabolized by mitochondria.
In prokaryotes , such as the bacterium Mycobacterium tuberculosis, very-long-chain fatty acids and their CoA esters are crucial for the synthesis of the unique and complex lipids that make up their cell wall. ebi.ac.uk For instance, the enzyme TGS1 in M. tuberculosis has been shown to preferentially use C26:0-CoA for the synthesis of triacylglycerol, a lipid storage molecule. ebi.ac.uk
Research into hexacosanoyl-CoA and other VLCFA-CoAs has provided insights into various metabolic processes and their regulation. For example, the intracellular levels of acyl-CoA esters are tightly controlled and are involved in regulating key enzymes in fatty acid and glucose metabolism. portlandpress.comnih.gov The study of enzymes that utilize hexacosanoyl-CoA as a substrate, such as 1-acylglycerol-3-phosphate-O-acyltransferase 11 (AGPAT11), helps to elucidate the specific roles of these molecules in lipid biosynthesis. chemicalbook.com
Table 2: Key Research Findings Related to Hexacosanoyl-CoA
| Organism/System | Research Focus | Key Finding |
|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Fatty Acid Elongation | In vitro elongation of stearoyl-CoA (C18:0) can produce very-long-chain fatty acids up to C26:0. nih.gov |
| Human Cells (MCF7) | Lipidomics | Found to contain significant amounts of C26:0-CoA, comparable to more common fatty acyl-CoAs like C16:0- and C18:0-CoA. ebi.ac.uk |
| Mycobacterium tuberculosis | Triacylglycerol Synthesis | The enzyme TGS1 preferentially uses C26:0-CoA for the synthesis of triacylglycerol under stress conditions. ebi.ac.uk |
The ongoing investigation into the roles of hexacosanoyl-CoA and other very long-chain fatty acyl-CoAs continues to be a vital area of biochemical research, shedding light on fundamental cellular processes and their implications in health and disease.
Structure
2D Structure
Properties
Molecular Formula |
C47H95N10O17P3S |
|---|---|
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C47H86N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54;;;/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62);3*1H3 |
InChI Key |
XKPNJROJQZVENY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Ii. Biosynthesis and Elongation Pathways of Hexacosanoyl Coenzyme a
De Novo Synthesis Mechanisms of Very Long-Chain Fatty Acids
The formation of very long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms, is not accomplished by the primary de novo fatty acid synthesis pathway that produces palmitate (C16:0). reactome.orgnih.gov Instead, VLCFAs like hexacosanoic acid (C26:0) are synthesized through a distinct elongation pathway, typically located in the endoplasmic reticulum. nih.gov This pathway extends shorter long-chain fatty acids, such as palmitic acid, which can be sourced from the diet or from de novo synthesis. reactome.orgnih.gov
The elongation cycle involves four key enzymatic steps:
Condensation: An acyl-CoA molecule is condensed with malonyl-CoA, adding two carbon atoms to the chain.
Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form an enoyl-CoA.
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the starting molecule.
This four-step cycle is repeated until the desired chain length, such as the 26 carbons of hexacosanoic acid, is achieved. nih.gov
The initial and rate-limiting step of fatty acid elongation is catalyzed by the family of enzymes known as fatty acid elongases (ELOVLs). nih.gov In mammals, there are seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting specificity for the chain length and degree of saturation of their acyl-CoA substrates. nih.gov
The synthesis of the precursor to hexacosanoyl-CoA relies on the sequential action of these elongases. Specifically, the enzyme ELOVL1 is responsible for elongating saturated and monounsaturated VLCFAs, including the conversion of tetracosanoyl-CoA (C24:0-CoA) to a 3-oxoacyl-CoA containing 26 carbons, which is then processed to become hexacosanoyl-CoA. reactome.org ELOVL enzymes are integral membrane proteins located in the endoplasmic reticulum. nih.gov The process involves the condensation of an acyl-CoA substrate with malonyl-CoA to produce a 3-ketoacyl-CoA that is two carbons longer. nih.gov
Table 1: Key ELOVL Enzymes in Saturated VLCFA Elongation
| Enzyme | Function | Precursor Elongated | Product Precursor |
| ELOVL1 | Elongates saturated VLCFAs | Tetracosanoyl-CoA (C24:0-CoA) | 3-Oxohexacosanoyl-CoA |
| ELOVL3, 6, 7 | Elongate shorter chain fatty acids | Palmitoyl-CoA (C16:0-CoA) | 3-Oxostearoyl-CoA |
While direct computational models of ELOVL1 with its hexacosanoyl-CoA product are not extensively detailed in the provided research, the crystal structure of the related human ELOVL7 elongase provides a structural basis for understanding these interactions. nih.gov These enzymes feature a transmembrane barrel structure that surrounds a long, narrow tunnel approximately 35 Å in length. nih.gov This tunnel serves as the binding site for the growing acyl-CoA chain. nih.gov
Modeling based on the ELOVL7 structure suggests that the acyl-CoA substrate is bound within this tunnel. nih.gov The catalytic site, containing a canonical HxxHH histidine motif, is located deep within the membrane portion of the enzyme. nih.gov The elongation reaction proceeds through an acyl-enzyme intermediate where the fatty acid substrate is covalently linked to the second histidine in this motif. nih.gov For the formation of hexacosanoyl-CoA's precursor, it is hypothesized that the C24:0-CoA chain would occupy this tunnel, positioning its carboxyl end near the catalytic histidines for the condensation reaction with malonyl-CoA. nih.gov The binding of malonyl-CoA is thought to occur at a specific site that positions its malonyl group near the active site for decarboxylation and subsequent carbon-carbon bond formation. nih.gov
Acyl-CoA Synthetase Activity in Hexacosanoyl-CoA Formation
The final step in the formation of hexacosanoyl-CoA is the "activation" of the free fatty acid, hexacosanoic acid (C26:0). This activation is a critical step that prepares the fatty acid for various metabolic fates by converting it into a high-energy thioester derivative. wikipedia.org This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases (ACS), or acyl-CoA ligases. wikipedia.org
The process occurs in two steps:
The fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate.
The acyl-adenylate intermediate then reacts with coenzyme A (CoA-SH), forming the final acyl-CoA product and releasing AMP. rcsb.org
The activation of VLCFAs like hexacosanoic acid is specifically catalyzed by very long-chain acyl-CoA synthetases (VLCACS). These enzymes are part of the Solute Carrier Family 27 (SLC27), also known as Fatty Acid Transport Proteins (FATP). researchgate.net While there are 26 mammalian acyl-CoA synthetases, only a few have been shown to reside in peroxisomes and handle VLCFA substrates. nih.gov
The key enzymes implicated in the activation of VLCFAs include:
SLC27A2 (also known as ACSVL1 or FATP2): This enzyme is expressed in the liver and kidney and shows activity towards C24:0 (lignoceric acid), a close structural relative of hexacosanoic acid. researchgate.netnih.gov
SLC27A5 (also known as ACSVL6, FATP5, or BACS): This synthetase is primarily found in the liver and has demonstrated activity in activating VLCFAs. researchgate.net
These enzymes are crucial for channeling VLCFAs into metabolic pathways such as peroxisomal β-oxidation or incorporation into complex lipids. researchgate.net
Table 2: Selected Very Long-Chain Acyl-CoA Synthetases (VLCACS)
| Gene Name | Alias(es) | Primary Tissue Expression | Known VLCFA Substrates |
| SLC27A2 | ACSVL1, FATP2, VLCS | Liver, Kidney | C24:0, Pristanic Acid |
| SLC27A5 | ACSVL6, FATP5, BACS | Liver | Not specified, general VLCFA activity |
| SLC27A4 | ACSVL5, FATP4 | Small Intestine, Skin, Brain | C24:0 |
The subcellular location of hexacosanoyl-CoA synthetase activity is critical for its function, particularly in the context of VLCFA metabolism. Research has demonstrated that the enzymatic activity responsible for converting hexacosanoic acid (cerotic acid) into hexacosanoyl-CoA is localized to the peroxisomal membrane. ebi.ac.uk This localization is shared with the synthetase activity for palmitoyl-CoA. ebi.ac.uk
The presence of VLCACS on the peroxisomal membrane is essential for the degradation of VLCFAs via β-oxidation, which occurs within the peroxisomal matrix. nih.gov In some models, free fatty acids may cross the peroxisomal membrane and are then activated into their CoA esters by these membrane-bound enzymes on the matrix side. nih.gov This ensures that the activated VLCFAs are available for the peroxisomal β-oxidation machinery. nih.gov The dysfunction of peroxisomal transporters or enzymes involved in this process can lead to the accumulation of VLCFAs, highlighting the importance of this specific topographical localization. nih.govnih.gov
Iii. Metabolic Fates and Degradation of Hexacosanoyl Coenzyme a
Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acyl-CoAs
The peroxisomal beta-oxidation pathway consists of a series of four enzymatic reactions catalyzed by three core enzymes. nih.gov This system is essential for lipid homeostasis, and its dysfunction leads to the accumulation of VLCFAs, a hallmark of several severe metabolic disorders. medlineplus.govamsterdamumc.nl
The first and rate-limiting step in the beta-oxidation of straight-chain saturated VLCFAs like hexacosanoyl-CoA is catalyzed by Acyl-CoA Oxidase 1 (ACOX1). uniprot.orgnih.gov This flavoenzyme introduces a double bond between the alpha and beta carbons of the acyl-CoA, converting it into 2-trans-enoyl-CoA. nih.govwikipedia.org In this oxidative reaction, ACOX1 directly transfers electrons to molecular oxygen (O₂), which results in the formation of hydrogen peroxide (H₂O₂). uniprot.orgwikipedia.org The H₂O₂ produced is subsequently detoxified to water by catalase within the peroxisome. nih.gov The crucial role of ACOX1 is highlighted by the fact that genetic defects in the ACOX1 gene lead to an accumulation of VLCFAs and the development of pseudoneonatal adrenoleukodystrophy, a neurodegenerative disorder. medlineplus.govuniprot.org
Following the initial dehydrogenation, the resulting 2-trans-enoyl-CoA undergoes hydration and oxidation, two sequential reactions catalyzed by a single multifunctional protein. nih.gov The classical peroxisomal pathway involves the L-bifunctional protein (L-PBE), also known as EHHADH. nih.govmdpi.com EHHADH possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. uniprot.org The hydratase function adds a water molecule across the double bond of the 2-trans-enoyl-CoA, forming an L-3-hydroxyacyl-CoA intermediate. nih.gov Subsequently, the dehydrogenase function of the same protein oxidizes the hydroxyl group to a ketone, yielding a 3-ketoacyl-CoA. nih.gov
While L-PBE/EHHADH is part of the classical pathway, further research has indicated that another enzyme, the D-bifunctional protein (DBP, also known as HSD17B4), is primarily responsible for the degradation of VLCFAs. mdpi.comnih.gov The physiological function of L-PBE/EHHADH appears to be more directed towards the beta-oxidation of dicarboxylic acids. nih.govmousemine.org However, both enzymes catalyze similar reactions but with different substrate specificities and stereochemistry.
The final step in the peroxisomal beta-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA, a reaction catalyzed by 3-ketoacyl-CoA thiolases. nih.govnih.gov This reaction involves another molecule of coenzyme A (CoASH). nih.gov The thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing the first two carbons of the original chain as acetyl-CoA and generating a new acyl-CoA that is two carbons shorter (in this case, tetracosanoyl-CoA). nih.govmdpi.com This shortened acyl-CoA can then re-enter the beta-oxidation spiral for further degradation. nih.gov Human peroxisomes contain two thiolase enzymes, and evidence suggests that both are involved in the breakdown of VLCFAs. nih.gov
Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of Hexacosanoyl-CoA
| Step | Enzyme | Gene Name | Function | Product(s) |
| 1. Dehydrogenation | Acyl-CoA Oxidase 1 | ACOX1 | Introduces a double bond; produces H₂O₂. nih.govuniprot.org | 2-trans-Enoyl-CoA, H₂O₂ |
| 2. Hydration | L-Bifunctional Protein | EHHADH | Adds water across the double bond. nih.govuniprot.org | L-3-Hydroxyacyl-CoA |
| 3. Oxidation | L-Bifunctional Protein | EHHADH | Oxidizes the hydroxyl group to a ketone. nih.govuniprot.org | 3-Ketoacyl-CoA |
| 4. Thiolysis | 3-Ketoacyl-CoA Thiolase | ACAA1 | Cleaves the chain with CoASH. nih.govnih.gov | Acetyl-CoA, Chain-shortened Acyl-CoA |
The peroxisomal beta-oxidation pathway is tightly regulated at the transcriptional level, primarily by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govnih.gov PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. nih.gov VLCFAs and their derivatives can act as natural ligands for PPARα. mdpi.com Upon activation, PPARα forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. nih.gov This binding upregulates the expression of genes encoding the core enzymes of beta-oxidation, including ACOX1 and EHHADH. nih.govnih.gov This mechanism creates a feedback loop where an excess of substrates like VLCFAs can induce the very enzymes required for their own catabolism. mdpi.comsigmaaldrich.com
Cellular Transport and Compartmentalization
For hexacosanoyl-CoA to be degraded, it must first cross the peroxisomal membrane to access the beta-oxidation enzymes located in the organelle's matrix. This transport is an active process that requires specialized transporter proteins. nih.govmdpi.com
The import of VLCFAs and their CoA-esters into the peroxisome is mediated by members of the D-subfamily of ATP-Binding Cassette (ABC) transporters. mdpi.comnih.govnih.gov These are transmembrane proteins that utilize the energy derived from ATP hydrolysis to move substrates across the peroxisomal membrane. mdpi.comnih.gov Humans have three peroxisomal ABC transporters—ABCD1, ABCD2, and ABCD3—which are half-transporters that must form dimers to be functional. nih.govnih.gov They have distinct but overlapping substrate specificities. nih.govnih.gov
ABCD1 (ALDP): This transporter is of primary importance for the import of saturated and monounsaturated VLCFA-CoAs, including hexacosanoyl-CoA. nih.govnih.gov Its critical role is underscored by the genetic disorder X-linked adrenoleukodystrophy (X-ALD), which is caused by mutations in the ABCD1 gene. mdpi.com The resulting dysfunction of the ABCD1 protein leads to impaired peroxisomal beta-oxidation and a toxic accumulation of VLCFAs in plasma and tissues, particularly the brain and adrenal glands. mdpi.comnih.gov
ABCD2 (ALDRP): The ABCD2 transporter also facilitates the import of VLCFA-CoAs and shares substrate specificity with ABCD1. nih.gov However, it demonstrates a higher affinity for polyunsaturated VLCFAs. nih.gov While it can compensate for a lack of ABCD1 function when overexpressed, its expression levels in some tissues, like fibroblasts, are naturally very low. nih.govnih.gov
ABCD3 (PMP70): This is the most abundant peroxisomal membrane protein in liver cells and is primarily responsible for transporting dicarboxylic acyl-CoAs and branched-chain acyl-CoAs. nih.gov Despite this preference, ABCD3 can also transport straight-chain VLCFA-CoAs like hexacosanoyl-CoA. nih.gov This capability accounts for the residual VLCFA beta-oxidation activity observed in cells from X-ALD patients who lack functional ABCD1. nih.govnih.gov
Table 2: Peroxisomal ABC Transporters and Their Substrates
| Transporter | Gene Name | Primary Substrates | Relevance to Hexacosanoyl-CoA |
| ABCD1 | ABCD1 | Saturated VLCFA-CoAs (e.g., C24:0-CoA, C26:0-CoA). nih.gov | Primary transporter for hexacosanoyl-CoA; dysfunction causes X-ALD. mdpi.comnih.gov |
| ABCD2 | ABCD2 | Polyunsaturated VLCFA-CoAs; overlaps with ABCD1. nih.gov | Can transport hexacosanoyl-CoA; may compensate for ABCD1 deficiency. nih.gov |
| ABCD3 | ABCD3 | Dicarboxylic and branched-chain acyl-CoAs. nih.gov | Can transport hexacosanoyl-CoA, providing residual activity in X-ALD. nih.govnih.gov |
Carnitine-Dependent Transport for Mitochondrial Processing
The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is critically dependent on a specialized transport mechanism known as the carnitine shuttle. This system is essential because the inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. nih.govwikipedia.orgnih.gov While this pathway is efficient for common long-chain fatty acids, its role in the transport of very-long-chain fatty acids (VLCFAs) such as hexacosanoyl-CoA is significantly limited.
The carnitine shuttle involves the coordinated action of three key proteins, as detailed in Table 1. The process begins with carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, which catalyzes the conversion of a fatty acyl-CoA to its corresponding acylcarnitine ester. nih.govnih.gov This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine. wikipedia.orgnih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, converting the acylcarnitine back to its acyl-CoA form, which can then undergo β-oxidation. nih.govnih.gov
Table 1: Key Components of the Carnitine Shuttle
| Enzyme/Transporter | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Outer mitochondrial membrane | Converts acyl-CoA to acylcarnitine. nih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitine into the matrix and carnitine out. nih.gov |
| Carnitine Palmitoyltransferase II (CPT2) | Inner mitochondrial membrane | Converts acylcarnitine back to acyl-CoA in the matrix. nih.gov |
Research into the substrate specificity of the carnitine shuttle enzymes reveals a significant decrease in efficiency with increasing acyl chain length, posing a substantial barrier for the mitochondrial processing of hexacosanoyl-CoA.
Detailed Research Findings:
Studies investigating the substrate range of CPT2 have shown that while it is active with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters, it exhibits virtually no activity with very-long-chain acyl-CoAs, including C26:0-CoA. This finding is critical as it implies that even if hexacosanoyl-CoA were successfully converted to hexacosanoylcarnitine and transported into the mitochondria, the final and essential step of converting it back to hexacosanoyl-CoA for β-oxidation is not effectively catalyzed by CPT2.
The presence of hexacosanoylcarnitine (C26:0-carnitine) has been identified as a biomarker in the plasma and blood spots of patients with certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (ALD). nih.govnih.gov This observation suggests that CPT1 must possess some capacity to utilize hexacosanoyl-CoA as a substrate, leading to the formation of C26:0-carnitine. However, the accumulation of this metabolite in disease states points towards a bottleneck in its further processing, consistent with the inefficiency of the subsequent steps of the carnitine shuttle for very-long-chain acylcarnitines. While C26:0-carnitine was explored as a potential biomarker for ALD, it was found to be less sensitive than C26:0-lysophosphatidylcholine, with C26:0-carnitine being elevated in only 83% of ALD newborns in one study. nih.gov
The substrate specificity of the components of the carnitine shuttle is summarized in Table 2.
Table 2: Substrate Specificity of Carnitine Shuttle Components for Varying Acyl-CoA Chain Lengths
| Enzyme | Short-Chain (C2-C6) | Medium-Chain (C8-C12) | Long-Chain (C14-C18) | Very-Long-Chain (e.g., C26:0) |
|---|---|---|---|---|
| CPT1 | Low activity | Active | Active | Limited activity, inferred from biomarker data. nih.gov |
| CACT | Not primary substrate | Active | Active | Activity not well-characterized, but likely limited. |
| CPT2 | Virtually no activity | Active | Active | Virtually no activity. |
Iv. Enzymology and Substrate Specificity in Hexacosanoyl Coenzyme a Metabolism
Kinetic Characterization of Enzymes Utilizing Hexacosanoyl Coenzyme A
The initial and rate-limiting step in the metabolism of fatty acids is their activation into acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA ligases, also known as acyl-CoA synthetases.
Acyl-CoA ligases (EC 6.2.1.3) catalyze the activation of fatty acids in a two-step reaction involving ATP and coenzyme A (CoA). nih.gov The first step is the formation of an acyl-adenylate intermediate, followed by the thioesterification with CoA to produce the fatty acyl-CoA. nih.gov
The enzymes responsible for activating VLCFAs such as hexacosanoic acid belong to the very-long-chain acyl-CoA synthetase (VLCS) family. nih.gov Studies involving the human homolog of a Drosophila gene, hsBG, have shown that its expression leads to a 2.6-fold increase in acyl-CoA synthetase activity with VLCFA substrates. nih.gov Similarly, human VLCS (hVLCS), which is primarily expressed in the liver and kidneys, has been shown to activate lignoceric acid (C24:0), a VLCFA structurally similar to hexacosanoic acid. uniprot.org
While specific kinetic data for hexacosanoic acid are not extensively documented, the kinetics of related long-chain acyl-CoA synthetases follow Michaelis-Menten behavior. The apparent Michaelis constant (K_m) and maximum velocity (V_max) vary depending on the specific enzyme isoform and the fatty acid substrate. For instance, studies on nuclear long-chain fatty acyl-CoA synthetase in rats have determined K_m values for various fatty acids, indicating a higher affinity for saturated fatty acids like palmitic acid compared to some unsaturated ones. nih.gov
Table 1: Illustrative Kinetic Parameters of Acyl-CoA Synthetase Variants for Various Fatty Acids This table presents kinetic data for representative long-chain fatty acids to illustrate the general principles of acyl-CoA synthetase kinetics, as specific data for hexacosanoic acid is limited in published literature.
| Enzyme Variant | Substrate | Apparent K_m (μM) | V_max (nmol/min/mg) | Source |
| Rat Liver Nuclear ACS | Palmitic Acid (16:0) | 5.8 | 1.25 | nih.gov |
| Rat Liver Nuclear ACS | Linoleic Acid (18:2n-6) | 7.4 | 2.38 | nih.gov |
| Rat Liver Nuclear ACS | 8,11,14-Eicosatrienoic Acid (20:3n-6) | 9.2 | 2.25 | nih.gov |
| Human ACSL6V1 | Oleic Acid (18:1) | 10.7 | 1580 | nii.ac.jp |
| Human ACSL6V2 | Oleic Acid (18:1) | 9.9 | 1650 | nii.ac.jp |
| Human ACSL6V1 | DHA (22:6) | 43.1 | 1290 | nii.ac.jp |
| Human ACSL6V2 | DHA (22:6) | 6.5 | 1150 | nii.ac.jp |
Data sourced from studies on rat and human enzymes.
The activation of fatty acids is carried out by a diverse group of enzymes with distinct substrate specificities and tissue expression patterns. In humans and rodents, at least two major families containing enzymes that activate VLCFAs have been identified: the long-chain acyl-CoA synthetase (ACSL) family and the very-long-chain acyl-CoA synthetase/fatty acid transport protein (ACSVL/FATP) family. nih.govnih.gov
The ACSVL/FATP family includes several members known to activate VLCFAs. For example, ACSVL1 (also known as FATP2 or VLCS) and FATP4 can activate lignoceric acid (C24:0). researchgate.net Another protein, the human homolog of bubblegum (hsBG), is primarily expressed in the brain and can activate both long-chain fatty acids and VLCFAs, suggesting it plays a key role in brain VLCFA metabolism. nih.gov
Within the ACSL family, ACSL6 is also capable of catalyzing the formation of acyl-CoAs from fatty acids with chain lengths up to 26 carbons. nih.gov However, different splice variants of ACSL6 show marked differences in their preferences. ACSL6V1 prefers octadecapolyenoic acids, while ACSL6V2 shows a strong preference for docosapolyenoic acids like docosahexaenoic acid (DHA). nii.ac.jpnih.gov This highlights that substrate specificity is finely tuned even within a single gene's products.
Table 2: Substrate Preferences of Selected Human Acyl-CoA Synthetases
| Enzyme Family | Enzyme Name | Aliases | Primary Substrates | Tissue Expression | Source |
| ACSVL/FATP | SLC27A2 | ACSVL1, FATP2, VLCS | C16:0, C24:0, Phytanic Acid | Liver, Kidney | uniprot.orgresearchgate.net |
| ACSVL/FATP | SLC27A4 | FATP4 | C16:0, C24:0 | Intestine, Skin, Brain, Heart | researchgate.net |
| ACSVL/FATP | hsBG | - | LCFA, VLCFA | Brain | nih.gov |
| ACSL | ACSL6 | - | C18-C26 fatty acids, DHA | Brain, Testis | nii.ac.jpnih.gov |
Acyl-CoA Thioesterases and Their Role in Regulating Hexacosanoyl Coenzyme A Levels
Once formed, the intracellular levels of acyl-CoAs, including hexacosanoyl-CoA, are regulated by the hydrolytic activity of acyl-CoA thioesterases (ACOTs). These enzymes (EC 3.1.2.-) catalyze the conversion of fatty acyl-CoAs back to free fatty acids and CoA, thereby controlling the size of the acyl-CoA pool available for metabolic processes. nih.govnih.gov This regulation is critical, as excessive accumulation of acyl-CoAs can be toxic. nih.gov
ACOTs are found in multiple cellular compartments, including the cytosol, mitochondria, and peroxisomes, which aligns with the locations of fatty acid metabolism. nih.gov Peroxisomes are the primary site for the β-oxidation of VLCFAs like hexacosanoic acid. adrenoleukodystrophy.info Peroxisomal β-oxidation may be terminated by the action of an ACOT, which hydrolyzes the chain-shortened acyl-CoA. The resulting free fatty acid can then be transported to the mitochondria for complete oxidation. nih.gov This function suggests a direct role for peroxisomal ACOTs in managing the levels of hexacosanoyl-CoA and its metabolites.
Different ACOT isoforms exhibit varying substrate selectivities. For example, cytosolic ACOT1 and mitochondrial ACOT2 are selective for long-chain (C12–C20) acyl-CoAs. nih.gov While direct hydrolytic activity on hexacosanoyl-CoA has not been a primary focus of all studies, the role of peroxisomal ACOTs in VLCFA metabolism implies their capability to act on substrates of this chain length or their shortened products.
Table 3: Selected Acyl-CoA Thioesterases (ACOTs) and Their Substrate Selectivity
| Enzyme | Cellular Location | Substrate Selectivity (Chain Length) | Putative Role in VLCFA Metabolism | Source |
| ACOT1 | Cytosol | Long-chain (C12-C20) | Regulates cytosolic pool of acyl-CoAs | nih.gov |
| ACOT2 | Mitochondria | Long-chain | Regulates mitochondrial fatty acid oxidation | nih.gov |
| ACOT4 | Peroxisomes | Dicarboxylyl-CoAs, Medium- to Long-chain acyl-CoAs | Terminates peroxisomal β-oxidation, recycles CoA | nih.gov |
| ACOT8 | Peroxisomes, Mitochondria | Medium- to Long-chain acyl-CoAs | Regulates peroxisomal and mitochondrial acyl-CoA pools | nih.gov |
V. Biological Roles and Pathways Involving Hexacosanoyl Coenzyme a
Involvement in Sphingolipid Biosynthesis
Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also active participants in cell signaling, recognition, and apoptosis. nih.govfrontiersin.orgnih.gov The acyl chain length of ceramides (B1148491), the central molecules in sphingolipid metabolism, is a critical determinant of their biological function. Hexacosanoyl-CoA serves as a key substrate for the synthesis of very-long-chain (VLC) sphingolipids, which have distinct properties and physiological roles.
The synthesis of ceramides is catalyzed by a family of six mammalian ceramide synthase (CerS) enzymes, each exhibiting a remarkable specificity for acyl-CoA donors of particular chain lengths. nih.govfrontiersin.org This enzymatic specificity is the primary mechanism by which cells regulate the acyl-chain composition of their ceramides. frontiersin.org
Research has firmly established that hexacosanoyl-CoA is a preferred substrate for specific CerS isoforms responsible for generating very-long-chain ceramides.
Ceramide Synthase 2 (CerS2): This isoform displays a high specificity for very-long-chain acyl-CoAs, typically in the range of C22 to C26. frontiersin.orgresearchgate.net Knockdown of CerS2 in cell lines leads to a significant decrease in sphingolipids containing very-long-chain fatty acids. frontiersin.org Conversely, cells overexpressing CerS2 show an increase in the synthesis of these specific ceramides. nih.gov
Ceramide Synthase 3 (CerS3): CerS3 is recognized for its activity with even longer acyl-CoA chains, showing a preference for C26 and longer acyl-CoAs, including ultra-long-chain fatty acids (≥C28). researchgate.netnih.gov This makes it a key enzyme in tissues where such lipids are abundant, like the skin and testes. researchgate.net
In contrast, other CerS isoforms have different substrate preferences. CerS1 primarily utilizes C18-CoA, while CerS5 and CerS6 favor C14-C16-CoAs, and CerS4 shows a preference for C18-C20-CoAs. frontiersin.orgresearchgate.net This differential substrate usage among the CerS family highlights the specialized role of hexacosanoyl-CoA in pathways mediated by CerS2 and CerS3.
Table 1: Substrate Specificity of Mammalian Ceramide Synthase Isoforms
| CerS Isoform | Primary Acyl-CoA Substrate(s) | Role in Hexacosanoyl-CoA Metabolism |
|---|---|---|
| CerS1 | C18:0-CoA | Not a primary substrate |
| CerS2 | C22:0- to C26:0-CoA | Primary Substrate |
| CerS3 | C26:0- to C34:0-CoA | Primary Substrate |
| CerS4 | C18:0- to C20:0-CoA | Not a primary substrate |
| CerS5 | C14:0- to C16:0-CoA | Not a primary substrate |
| CerS6 | C14:0- to C16:0-CoA | Not a primary substrate |
The presence of C26-ceramides and their derivatives is critical for the function of certain tissues. For instance, these lipids are essential for the formation of the skin's permeability barrier and for the proper function of the myelin sheath in the nervous system. nih.govresearchgate.net The specific properties of sphingolipids containing very-long-chain fatty acids, such as their ability to form highly ordered and stable membrane domains, are directly attributable to the incorporation of acyl chains derived from substrates like hexacosanoyl-CoA. researcher.lifenih.gov
Contribution to Membrane Biogenesis and Lipid Homeostasis
The synthesis of lipids with very-long-chain fatty acids, a process that relies on precursors like hexacosanoyl-CoA, is fundamental to membrane biogenesis and the maintenance of lipid homeostasis. researchgate.netasbmb.org The length of the fatty acyl chains in membrane lipids, particularly sphingolipids, profoundly influences the physical properties of the membrane, including its thickness, fluidity, and lateral organization. frontiersin.org
Very-long-chain sphingolipids, formed from hexacosanoyl-CoA, are key components of specialized membrane microdomains known as lipid rafts. nih.govfrontiersin.org These domains are enriched in sphingolipids and cholesterol and function as platforms for signal transduction and protein trafficking. frontiersin.orgresearchgate.net The long, saturated acyl chain of C26-sphingolipids promotes tight packing with cholesterol, leading to the formation of a liquid-ordered phase that is distinct from the surrounding liquid-disordered bulk membrane. researcher.life This segregation is crucial for compartmentalizing cellular processes at the membrane surface. nih.gov
Disruptions in the synthesis of very-long-chain fatty acids and the subsequent formation of complex lipids can lead to severe defects in membrane structure and function, underscoring the importance of hexacosanoyl-CoA in maintaining cellular lipid balance. researchgate.net
Role in Mycolic Acid Biosynthesis in Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)
In contrast to its role in eukaryotic membrane structure, hexacosanoyl-CoA plays a vital and distinct role in the biosynthesis of the cell wall of pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis. The mycobacterial cell envelope is characterized by a unique and complex outer layer containing mycolic acids, which are very long α-alkyl, β-hydroxy fatty acids. This mycomembrane is essential for the bacterium's survival, virulence, and resistance to many antibiotics. nih.govkegg.jp
Hexacosanoyl-CoA is a direct product of the mycobacterial Fatty Acid Synthase-I (FAS-I) system. nih.govkegg.jp This system is capable of synthesizing fatty acyl-CoAs up to C26 in length. This C26:0-CoA serves as the precursor for the "α-branch" of the final mycolic acid molecule. nih.gov
The final and crucial step in mycolic acid synthesis is a Claisen-type condensation reaction catalyzed by the polyketide synthase Pks13. nih.govescholarship.orgbiorxiv.org In this reaction, two long fatty acyl chains are joined:
The meromycolate chain (a C50-C60 fatty acid) is synthesized by the Fatty Acid Synthase-II (FAS-II) system and activated by the enzyme FadD32. escholarship.org
The α-branch precursor , hexacosanoyl-CoA, is carboxylated to yield 2-carboxy-C26-S-CoA. nih.gov
Pks13 then catalyzes the condensation of the activated meromycolate chain with the carboxylated C26 α-branch precursor. nih.govresearchgate.net This reaction forms the characteristic α-alkyl, β-ketoacyl structure that, after reduction, becomes the mature mycolic acid. escholarship.orgbiorxiv.org The essentiality of Pks13 and the mycolic acid layer for mycobacterial viability makes this pathway, and thus the supply of hexacosanoyl-CoA, a key target for the development of new anti-tuberculosis drugs. biorxiv.org
Table 2: Key Molecules in Mycolic Acid Biosynthesis Involving Hexacosanoyl-CoA
| Compound Name | Abbreviation/Symbol | Role in Pathway |
|---|---|---|
| Hexacosanoyl Coenzyme A | C26:0-CoA | Product of FAS-I; Precursor to the α-branch. |
| Meromycolic Acid | - | Very-long-chain fatty acid from FAS-II; backbone of mycolic acid. |
| Polyketide Synthase 13 | Pks13 | Enzyme catalyzing the final condensation step. |
| Fatty Acid Synthase-I | FAS-I | Synthesizes C26:0-CoA. |
| Fatty Acid Synthase-II | FAS-II | Synthesizes the meromycolate chain. |
| FadD32 | - | Activates the meromycolate chain. |
Vii. Research Methodologies and Analytical Approaches for Hexacosanoyl Coenzyme a
Quantitative Analysis of Hexacosanoyl Coenzyme A
Accurate quantification of hexacosanoyl CoA and other VLCFA-CoAs in biological samples is essential for diagnosing and studying diseases associated with their accumulation. Given their low physiological concentrations and complex sample matrices, highly sensitive and specific methods are required.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of acyl-CoA species, including hexacosanoyl CoA. This technique offers unparalleled sensitivity and specificity, allowing for the precise measurement of individual acyl-CoA esters in complex biological mixtures like cell and tissue extracts. nih.govnih.gov
The general workflow involves extraction of acyl-CoAs from the biological sample, separation using liquid chromatography, and detection by tandem mass spectrometry. acs.org Reversed-phase chromatography is commonly employed for separation, often using a C18 column with a gradient of acetonitrile (B52724) and an aqueous solution, such as ammonium (B1175870) hydroxide (B78521), at a high pH. nih.govjoanneum.atresearchgate.net Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. nih.govnih.gov Quantification is achieved through selected reaction monitoring (SRM), which monitors specific precursor-to-product ion transitions, providing high selectivity and sensitivity. nih.gov For profiling complex mixtures, a neutral loss scan can be utilized; for acyl-CoAs, this often involves scanning for the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da). acs.orgjoanneum.at
A key study successfully profiled acyl-CoA species in fibroblasts from X-ALD patients and in ABCD1-deficient HeLa cells using LC-MS/MS. nih.gov The findings revealed that hexacosenoyl-CoA (C26:1-CoA), not the saturated hexacosanoyl-CoA (C26:0-CoA), was the most significantly accumulated VLCFA-CoA species in these disease models. nih.gov This highlights the capability of LC-MS/MS to not only quantify but also to provide critical insights into the specific molecular species that are central to disease pathology.
Table 1: Key Parameters in LC-MS/MS Analysis of Long-Chain Acyl-CoAs
| Parameter | Description | Common Implementation | Citation |
|---|---|---|---|
| Sample Preparation | Extraction of acyl-CoAs from tissue or cells. | Solid-phase extraction (SPE) or liquid-liquid extraction. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Chromatography | Separation of individual acyl-CoA species. | Reversed-phase high-pressure liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) with a C18 column. nih.govjoanneum.at | nih.govjoanneum.at |
| Mobile Phase | Solvents used to carry the sample through the column. | A gradient of acetonitrile and aqueous ammonium hydroxide at high pH (e.g., 10.5). nih.govjoanneum.at | nih.govjoanneum.at |
| Ionization | Method for generating ions from the analyte molecules. | Positive electrospray ionization (+ESI). nih.govnih.gov | nih.govnih.gov |
| Detection | Mass spectrometric technique for quantification. | Triple quadrupole mass spectrometer using Selected Reaction Monitoring (SRM). nih.gov | nih.gov |
| Profiling | Technique for identifying multiple acyl-CoAs in a sample. | Neutral loss scan of 507 Da (corresponding to phosphoadenosine diphosphate). acs.orgjoanneum.at | acs.orgjoanneum.at |
In Vitro and Ex Vivo Experimental Systems
To investigate the metabolism and cellular function of hexacosanoyl coenzyme A, researchers utilize a variety of experimental models that range from cultured cells to isolated organelles and purified enzymes.
Cultured skin fibroblasts from patients with X-ALD have been an invaluable in vitro model. These cells exhibit the core biochemical defects of the disease, including the impaired peroxisomal β-oxidation of VLCFAs and the resultant accumulation of these fatty acids, particularly C26:0. nih.govnih.govpnas.org The expression of the wild-type ABCD1 protein in X-ALD fibroblasts has been shown to restore VLCFA β-oxidation and reduce VLCFA levels to normal, confirming the gene's function. nih.gov
More recently, induced pluripotent stem cells (iPSCs) derived from patient fibroblasts have been differentiated into specific cell types, such as astrocytes, to create more relevant models for studying the neuroinflammatory aspects of X-ALD. biorxiv.orgbiorxiv.org These patient-derived astrocytes replicate disease-specific phenotypes, including the accumulation of VLCFAs. biorxiv.org In addition to primary cells, immortalized cell lines like HeLa cells, engineered to be deficient in the ABCD1 transporter, serve as consistent and reproducible models for studying VLCFA-CoA metabolism. nih.gov
Studies using these cell models have been instrumental in understanding the dynamics of VLCFA-CoA pools. For instance, analysis of ABCD1-deficient HeLa cells and X-ALD patient fibroblasts demonstrated a significant buildup of hexacosenoyl-CoA (C26:1-CoA), which was found to be mainly synthesized from oleoyl-CoA via fatty acid elongation pathways. nih.gov
Table 2: Findings from Fibroblast and Cell Line Models in VLCFA Research
| Model System | Key Finding | Implication for Hexacosanoyl CoA | Citation |
|---|---|---|---|
| X-ALD Patient Fibroblasts | Exhibit reduced VLCFA β-oxidation and accumulation of C26:0 fatty acid. | Validates this system as a primary model for studying the consequences of impaired hexacosanoyl CoA transport/metabolism. | nih.govnih.gov |
| ABCD1-Complemented X-ALD Fibroblasts | Expression of normal ABCD1 restores VLCFA β-oxidation. | Demonstrates that the ABCD1 protein is directly involved in the pathway that processes VLCFAs/VLCFA-CoAs. | nih.gov |
| ABCD1-deficient HeLa Cells | Accumulate hexacosenoyl-CoA (C26:1-CoA) as the most abundant VLCFA-CoA. | Provides a specific molecular target (C26:1-CoA) for further investigation and therapeutic development. | nih.gov |
| iPSC-derived Astrocytes from X-ALD Patients | Recapitulate biochemical defects (VLCFA accumulation) and neuroinflammatory phenotypes of X-ALD. | Offers a more disease-relevant cell type to study the downstream effects of hexacosanoyl CoA accumulation in the brain. | biorxiv.orgbiorxiv.org |
Peroxisomes are central to the metabolism of VLCFAs. Studies using peroxisomes isolated from rat liver have been crucial for dissecting the biochemical pathways involved. These organelles are capable of oxidizing long-chain fatty acids and contain the necessary enzymatic machinery, including acyl-CoA synthetases that activate fatty acids to their CoA esters. nih.gov The data show that peroxisomes activate long-chain fatty acids and subsequently oxidize their acyl-CoA derivatives. nih.gov
Proteomic analyses of purified rat liver peroxisomes have identified key enzymes, including very long-chain acyl-CoA synthetase and the ABCD1 transporter (ALDP), although they may be present in low amounts. core.ac.uk Such studies also provide insights into the substrate preferences of the peroxisomal machinery. For example, evidence suggests that rat hepatic peroxisomes are apparently better equipped to metabolize long-chain (C16-C18) fatty acids than very long-chain (C22-C26) fatty acids. core.ac.uk These organelle-level investigations are vital for understanding the initial steps of hexacosanoyl CoA metabolism and how it is compartmentalized within the cell.
To study the specific enzymes that synthesize or metabolize hexacosanoyl CoA in a controlled environment, researchers use assays with purified, recombinant enzymes. The primary enzymes of interest are the acyl-CoA synthetases (ACS), which catalyze the conversion of free fatty acids into their activated acyl-CoA forms in a two-step reaction involving an enzyme-bound acyl-adenylate intermediate. abcam.comaocs.org
Various assay formats have been developed to measure ACS activity:
Radiometric Assays: These highly sensitive assays often use a radiolabeled fatty acid substrate. The product, radiolabeled acyl-CoA, is separated from the unreacted fatty acid, and its quantity is determined by scintillation counting. nih.gov
Fluorometric Assays: In these assays, the production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product, which can be measured with a fluorometer. abcam.com
Colorimetric Assays: Similar to fluorometric assays, these enzyme-coupled methods result in the production of a colored dye that can be quantified spectrophotometrically. researchgate.net
These assays are essential for characterizing the kinetic properties of specific ACS isoforms, determining their substrate specificity (including for hexacosanoic acid), and screening for potential inhibitors or activators of the enzyme.
Computational Approaches in Elucidating Hexacosanoyl Coenzyme A Interactions
While experimental methods provide essential data, computational approaches offer a means to visualize and analyze the interactions of hexacosanoyl CoA with proteins at an atomic level. Methodologies such as molecular docking and molecular dynamics (MD) simulations can be used to generate testable hypotheses about how this large, flexible molecule binds to enzymes and transporters. nih.govfrontiersin.org
Molecular Docking: This technique can predict the preferred binding orientation of hexacosanoyl CoA within the active site of an enzyme like an acyl-CoA synthetase or within the translocation channel of the ABCD1 transporter. It helps identify key amino acid residues that may form hydrogen bonds or hydrophobic interactions with the substrate. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the protein-ligand complex over time. These simulations provide insights into the stability of the binding pose, the conformational changes in the protein upon binding, and the energetics of the interaction. nih.govnih.gov By analyzing parameters like interaction energies (e.g., Coulombic and Lennard-Jones) and solvent accessible surface area (SASA), researchers can gain a deeper understanding of the binding affinity and specificity. nih.gov
Although direct computational studies on the hexacosanoyl CoA-ABCD1 interaction are challenging, the principles have been applied to similar complex biological systems. For example, MD simulations have been used to identify changes in protein dynamics upon substrate binding in fatty acid synthases. nih.gov Such in silico approaches are powerful tools for interpreting experimental data and guiding future experiments, such as site-directed mutagenesis, to validate the roles of specific residues in hexacosanoyl CoA binding and transport.
Q & A
Basic Research Questions
Q. How should hexacosanoyl CoA (ammonium salt) stock solutions be prepared to ensure stability and reproducibility?
- Methodological Guidance : Dissolve the compound in degassed, nitrogen-purified buffers or deionized water to minimize oxidation. Stock solutions should be prepared at concentrations <50 mg/mL and stored at 2–8°C for immediate use (≤24 hours). For long-term stability, store the lyophilized powder at <−20°C , which maintains integrity for ≥1 year . Avoid repeated freeze-thaw cycles by aliquoting solutions.
Q. What solvent systems are compatible with hexacosanoyl CoA for experimental applications (e.g., enzyme assays)?
- Compatibility : Use methanol:water mixtures (e.g., 80:20:2 v/v) for solubilization. For TLC analysis, a mobile phase of chloroform:methanol:water (10:10:3 v/v) is effective . Ensure solvents are HPLC-grade to avoid contaminants interfering with downstream analyses like mass spectrometry .
Q. How can researchers verify the purity of hexacosanoyl CoA (ammonium salt) batches?
- Quality Control : Employ TLC with the above mobile phase or use LC-MS/MS in positive ion mode. Purity >99% is achievable, as confirmed by suppliers like Avanti Polar Lipids . Cross-validate with nuclear magnetic resonance (NMR) if isotopic labeling (e.g., deuterated analogs) is used .
Advanced Research Questions
Q. What are the critical considerations when comparing FIA-ESI-MS/MS and HPLC-ESI-MS/MS for quantifying hexacosanoyl lysophosphatidylcholine (C26:0-LPC) in biological samples?
- Analytical Comparison :
- FIA-ESI-MS/MS : Offers rapid throughput (2 minutes/sample) but may detect isobaric interferences in positive ion mode (e.g., 0.7 μM background in blank samples). Use a dilution factor of 32.26 for dried blood spot (DBS) extracts .
- HPLC-ESI-MS/MS : Provides higher specificity in negative ion mode (lower background noise, 0.03 μM in blanks) but requires longer run times. Calibrate using linear regression with 96% recovery for high-concentration enrichments (10 μM) .
Q. How should researchers resolve discrepancies in hexacosanoyl CoA-related metabolite quantification across studies?
- Data Contradiction Analysis :
- Source Identification : Check for ion mode differences (e.g., false positives in positive ion mode due to isobaric compounds) .
- Calibration : Use isotope-labeled internal standards (e.g., D4-C26:0-LPC) to correct for matrix effects. For example, SUAC recovery rates vary between methods (47% vs. 28%) due to ionization efficiency differences .
- Validation : Cross-reference with orthogonal methods like enzymatic assays or NMR .
Q. What experimental design principles apply when studying hexacosanoyl CoA in lipid metabolism disorders (e.g., Zellweger spectrum disorders)?
- Optimization Strategies :
- Sample Preparation : Use DBS punches (3 mm diameter) extracted with methanol at 45°C for 45 minutes. Centrifuge extracts to remove particulates before MS analysis .
- Dynamic Range : Enrich samples with 1–10 μM C26:0-LPC to mimic pathological concentrations. Include controls with stable isotope-labeled analogs (e.g., D4-C26:0-LPC) for quantification accuracy .
- Ion Source Parameters : Set curtain gas to 20 psi, ion spray voltage to 5500 V, and source temperature to 400°C for optimal ionization .
Methodological Best Practices
Q. How can researchers mitigate oxidation or degradation of hexacosanoyl CoA during long-term experiments?
- Stability Protocols :
- Storage : Lyophilized powder stored at <−20°C under argon atmosphere. Solutions stored at 2–8°C must be used within 24 hours .
- Handling : Perform experiments under nitrogen or argon blankets. Avoid exposure to light and metal ions that catalyze degradation .
Q. What are the key parameters for optimizing MS/MS transitions for hexacosanoyl CoA derivatives?
- MS/MS Optimization :
- Transitions : For C26:0-LPC, use precursor ion m/z 636.5 → product ion m/z 104.1. For D4-C26:0-LPC, use m/z 640.5 → 104.1 .
- Collision Energy : Optimize between 35–45 eV to balance sensitivity and specificity.
- Dwell Time : Allocate ≥50 ms per transition to ensure sufficient data points for peak integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
